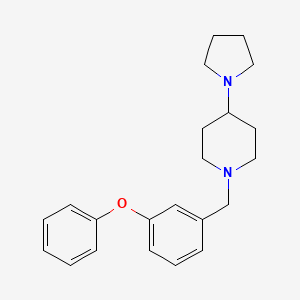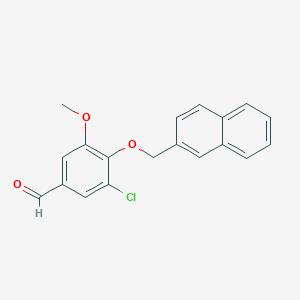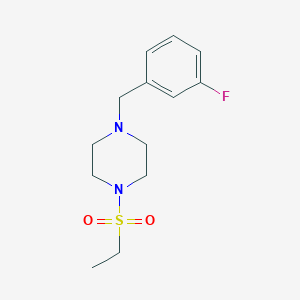
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenoxybenzyl group attached to the piperidine ring, which is further substituted with a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Phenoxybenzyl Intermediate: The synthesis begins with the preparation of the phenoxybenzyl intermediate. This is typically achieved by reacting 3-phenoxybenzyl chloride with a suitable nucleophile, such as sodium hydride, in an aprotic solvent like dimethylformamide.
N-Alkylation of Piperidine: The phenoxybenzyl intermediate is then subjected to N-alkylation with piperidine. This step involves the use of a base, such as potassium carbonate, and a solvent like acetonitrile to facilitate the reaction.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the N-alkylated piperidine intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl or pyrrolidinyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted phenoxybenzyl or pyrrolidinyl groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
1-(3-Phenoxybenzyl)-4-methylpiperidine: Similar structure but with a methyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: this compound is unique due to the presence of both the phenoxybenzyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H28N2O |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C22H28N2O/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24/h1-3,6-10,17,20H,4-5,11-16,18H2 |
InChI-Schlüssel |
MGPBJDPGBWZQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
